molecular formula C9H5ClF3NO3 B12451259 2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone

2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone

Cat. No.: B12451259
M. Wt: 267.59 g/mol
InChI Key: SBFRVCSZUFDQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H5ClF3NO3. It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at a temperature range of 0-5°C for 3-4 hours. After the reaction is complete, ice water is added, and the mixture is stirred for an additional hour. The pH is then adjusted to 8-9 using a 40% sodium hydroxide solution, and the organic phase is separated and distilled under reduced pressure to obtain the desired product .

Industrial Production Methods

For large-scale production, the same synthetic route can be employed with appropriate scaling of reagents and reaction conditions. The use of toluene as a solvent ensures high safety and low environmental impact, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and trifluoromethyl makes the aromatic ring less reactive towards electrophilic substitution. under specific conditions, substitution reactions can occur.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Catalysts such as aluminum trichloride or iron(III) chloride are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: 2-Amino-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone.

    Nucleophilic Substitution: 2-(Substituted amino)-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone.

Scientific Research Applications

2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of small molecules with biological macromolecules.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene: Similar structure but with an additional nitro group.

    1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone: Similar structure but with a trifluoroethanone moiety instead of ethanone.

Uniqueness

2-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)ethanone is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the nitro group allows for reduction reactions, while the trifluoromethyl group enhances its stability and lipophilicity .

Properties

Molecular Formula

C9H5ClF3NO3

Molecular Weight

267.59 g/mol

IUPAC Name

2-chloro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H5ClF3NO3/c10-4-8(15)5-1-6(9(11,12)13)3-7(2-5)14(16)17/h1-3H,4H2

InChI Key

SBFRVCSZUFDQPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)CCl

Origin of Product

United States

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